molecular formula C9H15ClN2 B13646811 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole

Cat. No.: B13646811
M. Wt: 186.68 g/mol
InChI Key: FQXQLYBYGJSJRU-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 3-chloropropyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the alkylation of a pyrazole derivative. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process. The use of automated systems and real-time monitoring can further improve the scalability and safety of the production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced pyrazole derivatives with modified substituents.

Scientific Research Applications

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methyl-1H-pyrazole: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.

    5-(3-Bromopropyl)-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.

    5-(3-Chloropropyl)-1-ethyl-1H-pyrazole: Lacks the methyl group, which can influence its chemical properties and biological activity.

Uniqueness

5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the 3-chloropropyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-(3-chloropropyl)-1-ethyl-3-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-3-12-9(5-4-6-10)7-8(2)11-12/h7H,3-6H2,1-2H3

InChI Key

FQXQLYBYGJSJRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)CCCCl

Origin of Product

United States

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